methyl N-cyanomorpholine-4-carbimidothioate

Vue d'ensemble

Description

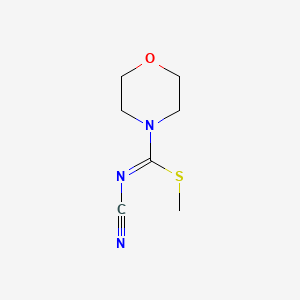

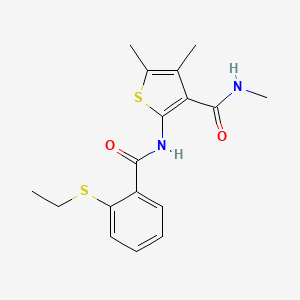

“Methyl N-cyanomorpholine-4-carbimidothioate” is a chemical compound with the CAS number 32885-06-6 . It has a molecular weight of 185.25 and a molecular formula of C7H11N3OS .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CSC(=N/C#N)/N1CCOCC1 .Applications De Recherche Scientifique

Electronic Material Development

Methyl N-Cyanomorpholine-4-Carbimidothioate derivatives have been explored in the context of electronic materials. Yin‐Xiang Lu (2011) studied compounds similar to this compound for potential use as organic molecular electronic materials, highlighting the significance of these compounds in the development of new electronic materials (Yin‐Xiang Lu, 2011).

Enzymatic Digestibility Enhancement

In the study of enzymatic digestibility of biomass, such as oil palm empty fruit bunch, compounds related to this compound have been utilized to improve enzymatic digestibility, indicating potential applications in biofuel production and biomass processing (W. Katinonkul et al., 2012).

Photoredox Catalysis in Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, research by James J. Douglas, K. P. Cole, and C. Stephenson (2014) involved using derivatives of this compound in photoredox catalysis. This approach facilitated the synthesis of complex pharmaceutical compounds, demonstrating the compound's utility in advanced synthesis techniques (Douglas, Cole, & Stephenson, 2014).

DNA Adduct Formation and Carcinogenesis

Studies have shown that related compounds are involved in the formation of DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. This research provides insights into how these compounds interact at a molecular level with DNA, relevant in cancer research and the study of tobacco-specific carcinogens (P. Upadhyaya et al., 2009).

Phytoremediation

Compounds akin to this compound have been studied in the context of phytoremediation. This application involves using plants to remedy contaminated environments, indicating potential environmental applications (A. Dietz & J. Schnoor, 2001).

Chemical Kinetics and Reaction Mechanisms

The study of the kinetics and mechanisms of reactions involving compounds similar to this compound, as conducted by E. Kosower and J. W. Patton (1966), has provided valuable information for understanding chemical reactions in various industrial and pharmaceutical processes (Kosower & Patton, 1966).

Propriétés

IUPAC Name |

methyl N-cyanomorpholine-4-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUDYASYNMISQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)

![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

![3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2808051.png)

![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)

![Methyl 4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B2808054.png)

![2-((4-chlorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2808055.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)

![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)